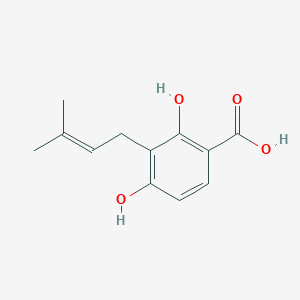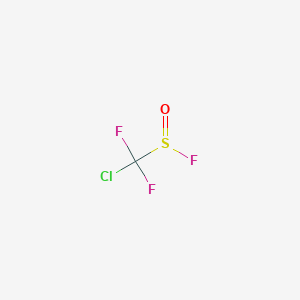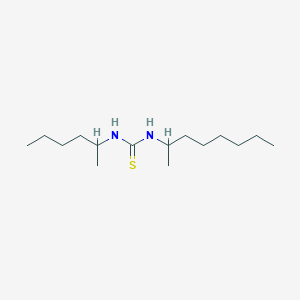![molecular formula C21H23N3OS B14519722 2-Anilino-5-[phenyl(piperidin-1-yl)methyl]-1,3-thiazol-4(5H)-one CAS No. 62520-02-9](/img/structure/B14519722.png)
2-Anilino-5-[phenyl(piperidin-1-yl)methyl]-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-5-[phenyl(piperidin-1-yl)methyl]-1,3-thiazol-4(5H)-one is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-Anilino-5-[phenyl(piperidin-1-yl)methyl]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Aniline Group: The aniline group can be introduced through a nucleophilic substitution reaction using aniline and an appropriate leaving group.
Attachment of the Piperidine Moiety: The piperidine moiety can be attached via a Mannich reaction, where formaldehyde, piperidine, and the thiazole compound react to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-Anilino-5-[phenyl(piperidin-1-yl)methyl]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the thiazole ring and formation of various by-products.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Anilino-5-[phenyl(piperidin-1-yl)methyl]-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Anilino-5-[phenyl(piperidin-1-yl)methyl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target. For example, in anticancer research, the compound may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and division.
Comparison with Similar Compounds
2-Anilino-5-[phenyl(piperidin-1-yl)methyl]-1,3-thiazol-4(5H)-one can be compared with other similar compounds, such as:
Phenylpiperidines: These compounds have a phenyl group attached to a piperidine ring and exhibit various pharmacological effects, including analgesic and antipsychotic activities.
Thiazole Derivatives: Thiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.
Aniline Derivatives: Compounds containing aniline groups are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
The uniqueness of this compound lies in its combination of these functional groups, which imparts a distinct set of chemical and biological properties.
Properties
CAS No. |
62520-02-9 |
|---|---|
Molecular Formula |
C21H23N3OS |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-phenylimino-5-[phenyl(piperidin-1-yl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H23N3OS/c25-20-19(26-21(23-20)22-17-12-6-2-7-13-17)18(16-10-4-1-5-11-16)24-14-8-3-9-15-24/h1-2,4-7,10-13,18-19H,3,8-9,14-15H2,(H,22,23,25) |
InChI Key |
ZKIJVCAANSHCGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2C(=O)NC(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


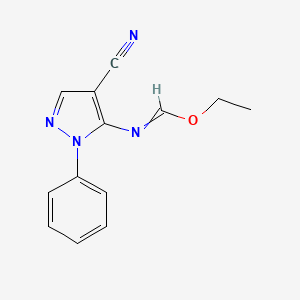


![5-Hydroxy-4-[(E)-(4-methylphenyl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14519667.png)
![N-[(1E)-2,2-Dichloroethylidene]-2-fluoroacetamide](/img/structure/B14519675.png)
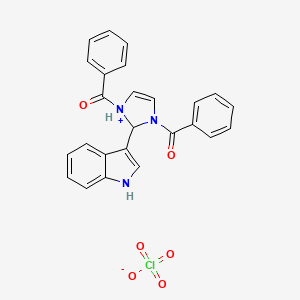
![S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate](/img/structure/B14519694.png)

